![molecular formula C21H28N6O5S B14015693 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid CAS No. 50507-94-3](/img/structure/B14015693.png)
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenoxy group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a phenoxy derivative under controlled conditions. The reaction is often carried out in a solvent such as dioxane or water, with sodium carbonate as a base . The reaction temperature is maintained between 70-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave irradiation to accelerate the reaction process. This method employs a multimode reactor, such as the Synthos 3000, which can provide a maximum magnetron power of 1400 W . This approach not only reduces reaction time but also enhances the overall efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium carbonate in a solvent mixture of dioxane and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of non-linear optical materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Diamino-2-mercaptopyrimidine: Similar in structure but contains a mercapto group instead of a phenoxy group.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another nitrogen-rich compound with energetic material properties.
Uniqueness
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide is unique due to its combination of a triazine ring and phenoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Propiedades
Número CAS |
50507-94-3 |
|---|---|
Fórmula molecular |
C21H28N6O5S |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid |
InChI |
InChI=1S/C19H22N6O2.C2H6O3S/c1-19(2)24-17(20)23-18(21)25(19)14-8-10-15(11-9-14)27-12-16(26)22-13-6-4-3-5-7-13;1-2-6(3,4)5/h3-11H,12H2,1-2H3,(H,22,26)(H4,20,21,23,24);2H2,1H3,(H,3,4,5) |
Clave InChI |
DTOZBVJMCXRZBN-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


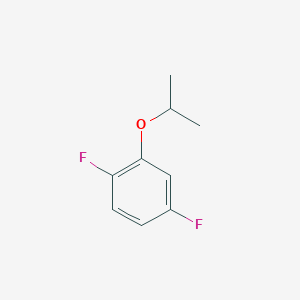


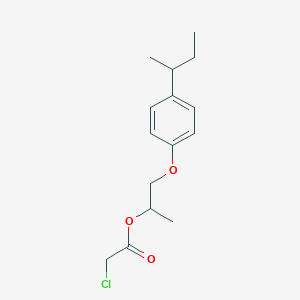
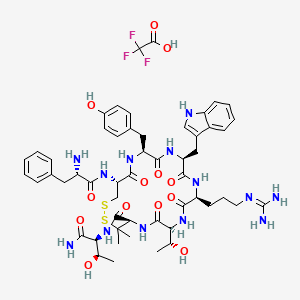

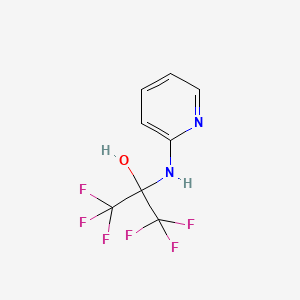
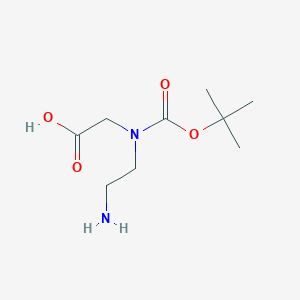
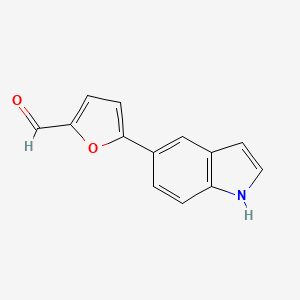
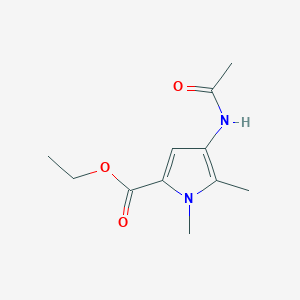
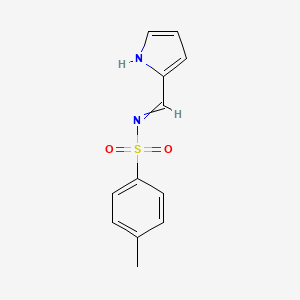
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)
